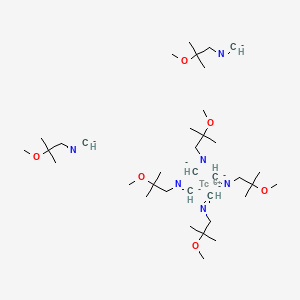

N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+)

Description

N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) is a radiopharmaceutical agent used primarily in nuclear medicine imaging. It is a coordination complex consisting of the radioisotope technetium-99m bound to six methoxyisobutylisonitrile ligands. This compound is widely used for myocardial perfusion imaging, parathyroid imaging, and breast cancer detection .

Properties

Molecular Formula |

C36H72N6O6Tc |

|---|---|

Molecular Weight |

781.9 g/mol |

IUPAC Name |

N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) |

InChI |

InChI=1S/6C6H12NO.Tc/c6*1-6(2,8-4)5-7-3;/h6*3H,5H2,1-2,4H3;/q6*-1;+6 |

InChI Key |

WLRGEKXAJZHVHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.[Tc+6] |

Origin of Product |

United States |

Preparation Methods

The preparation of N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) involves several steps:

Synthetic Routes and Reaction Conditions: The compound is synthesized by reacting technetium-99m with methoxyisobutylisonitrile ligands in the presence of a reducing agent such as stannous chloride.

Industrial Production Methods: Industrial production involves the use of a lyophilized kit containing tetrakis (2-methoxyisobutyl isonitrile) copper (I) tetrafluoroborate, stannous chloride dihydrate, L-cysteine hydrochloride monohydrate, sodium citrate, mannitol, hydrochloric acid, and sodium hydroxide for pH adjustment. .

Chemical Reactions Analysis

N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) undergoes various chemical reactions:

Types of Reactions: The compound primarily undergoes coordination and substitution reactions.

Common Reagents and Conditions: The preparation involves reagents such as stannous chloride, sodium pertechnetate, and methoxyisobutylisonitrile.

Major Products Formed: The major product is the technetium-99m sestamibi complex, which is used for imaging purposes.

Scientific Research Applications

N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) has a wide range of applications in scientific research:

Chemistry: It is used as a tracer in various chemical studies to understand the behavior of technetium complexes.

Medicine: It is extensively used in nuclear medicine for myocardial perfusion imaging, parathyroid imaging, and breast cancer detection. .

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) involves its uptake and retention in tissues with high mitochondrial activity and negative plasma membrane potentials. Once injected into the bloodstream, the compound travels to the target tissues, where it accumulates in the mitochondria. The uptake is proportional to the blood flow and mitochondrial activity, making it an effective imaging agent .

Comparison with Similar Compounds

N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) is compared with other radiopharmaceuticals such as:

Technetium-99m tetrofosmin: Both compounds are used for myocardial perfusion imaging, but N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) has a higher first-pass extraction and better image quality.

Thallium-201: Thallium-201 is another radiopharmaceutical used for myocardial imaging.

Fluorodeoxyglucose (FDG): FDG is used in positron emission tomography (PET) imaging.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.